Propane-2-sulfonohydrazide
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Overview
Description
Propane-2-sulfonohydrazide is a chemical compound with the molecular formula C3H10N2O2S. It is known for its role as a cholesterol acyltransferase inhibitor, which has been shown to inhibit the synthesis of fatty acids in cells. This compound is also used for the treatment of infections caused by rotaviruses .
Mechanism of Action
Target of Action
Propane-2-sulfonohydrazide is a sulfonamide derivative . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .
Biochemical Pathways
As a sulfonamide derivative, it likely impacts the folic acid synthesis pathway . By inhibiting this pathway, this compound can disrupt bacterial DNA synthesis, thereby exerting its antibacterial effects .
Pharmacokinetics
The pharmacokinetic properties of a drug are crucial for its efficacy and safety . These properties determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
As a sulfonamide derivative, it likely exerts antibacterial effects by inhibiting bacterial dna synthesis . This inhibition is achieved by disrupting the folic acid synthesis pathway, which is essential for bacterial growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propane-2-sulfonohydrazide typically involves the reaction of propane-2-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7SO2Cl+N2H4→C3H10N2O2S+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: The compound can be reduced to form propane-2-sulfonamide.
Substitution: It can participate in substitution reactions where the sulfonohydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Propane-2-sulfonamide.
Substitution: Depending on the nucleophile used, different substituted products can be obtained.
Scientific Research Applications
Propane-2-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl hydrazides.
Biology: The compound’s ability to inhibit cholesterol acyltransferase makes it valuable in studies related to lipid metabolism and cell membrane dynamics.
Medicine: Its antiviral properties are being explored for the treatment of infections caused by rotaviruses.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Comparison with Similar Compounds
- Methane-2-sulfonohydrazide
- Ethane-2-sulfonohydrazide
- Butane-2-sulfonohydrazide
Comparison: Propane-2-sulfonohydrazide is unique due to its specific molecular structure, which provides it with distinct reactivity and biological activity. Compared to methane-2-sulfonohydrazide and ethane-2-sulfonohydrazide, this compound has a longer carbon chain, which can influence its solubility and interaction with biological targets. Butane-2-sulfonohydrazide, on the other hand, has a longer carbon chain than this compound, which may affect its reactivity and application in different contexts.
Properties
IUPAC Name |
propane-2-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-3(2)8(6,7)5-4/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWKNOTVKJDDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75287-39-7 |
Source
|
Record name | propane-2-sulfonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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